![molecular formula C17H22N2OS B2875688 2-((2-methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 536701-71-0](/img/structure/B2875688.png)
2-((2-methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
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Description
2-((2-methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It is also known by its chemical formula, C18H24N2OS, and is classified as a ketone compound.
Scientific Research Applications
Synthesis and Biological Characterization
Synthesis and Modelling of 3-Substituted-1H-Indoles :A three-step synthetic pathway has been employed to synthesize a small library of 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone and 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethane-1,2-dione derivatives. Some compounds exhibited significant binding affinity at nanomolar concentration, notably ligand 35 with an IC50 of 5.5nM, indicating antagonistic effects on NMDA-mediated excitatory post-synaptic currents in mouse hippocampal slices and showing antioxidant effects, suggesting potential as 'dual target' neuroprotective agents (Gitto et al., 2014).
Anticandidal Activity of Tetrazole Derivatives :In a study synthesizing 14 different 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives, some compounds were found to be potent anticandidal agents with weak cytotoxicities, indicating their therapeutic potential against fungal infections (Kaplancıklı et al., 2014).
Potential Therapeutic Applications
Novel Cannabimimetic Compounds :A study identified a new cannabimimetic phenylacetylindole, demonstrating affinity for cannabinoid CB₁ and CB₂ receptors, suggesting potential applications in the development of cannabinoid-related therapies (Uchiyama et al., 2011).
Indole Derivatives as Neuroprotective Agents :Several indole derivatives showing high binding affinity to GluN2B-subunit-containing NMDA receptors also demonstrated antioxidant properties, indicating their potential as dual-effective neuroprotective agents (Buemi et al., 2013).
properties
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-12-7-9-19(10-8-12)16(20)11-21-17-13(2)18-15-6-4-3-5-14(15)17/h3-6,12,18H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDATKRSBNAMDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=C(NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815278 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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